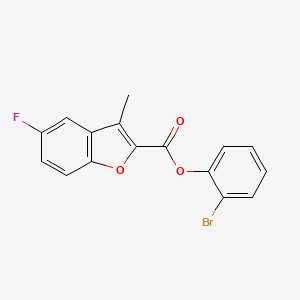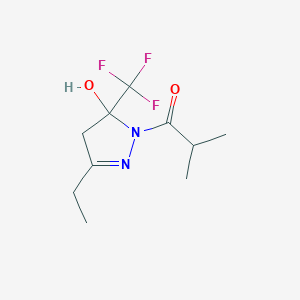![molecular formula C20H21NO3 B5132208 8-[3-(3-ethoxyphenoxy)propoxy]quinoline](/img/structure/B5132208.png)
8-[3-(3-ethoxyphenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(3-ethoxyphenoxy)propoxy]quinoline, commonly known as EPPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields such as medical research, drug development, and biochemistry. EPPQ belongs to the quinoline family of compounds, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of EPPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. EPPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. EPPQ has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
EPPQ has been shown to have several biochemical and physiological effects. In cancer cells, EPPQ has been shown to induce apoptosis and inhibit cell growth. EPPQ has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. In neurons, EPPQ has been shown to protect against oxidative stress and prevent the formation of toxic protein aggregates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EPPQ is its potent anti-cancer and neuroprotective properties. EPPQ has been shown to be effective against a wide range of cancer cell lines and has also been shown to protect neurons from damage. Another advantage of EPPQ is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent.
One of the limitations of EPPQ is its relatively low solubility in water, which can make it difficult to use in certain experiments. EPPQ also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on EPPQ. One direction is to further investigate the mechanism of action of EPPQ and its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more effective methods for synthesizing EPPQ and improving its solubility and stability. Additionally, research can be conducted to investigate the potential use of EPPQ in other fields such as biochemistry and materials science.
Métodos De Síntesis
The synthesis of EPPQ involves the reaction of 8-hydroxyquinoline with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base. The reaction results in the formation of EPPQ as a white crystalline solid with a melting point of 200-202°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
EPPQ has been extensively studied for its potential use in medical research, drug development, and biochemistry. One of the major applications of EPPQ is in the field of cancer research. Studies have shown that EPPQ has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. EPPQ has also been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes and signaling pathways.
EPPQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that EPPQ can protect neurons from damage and prevent the formation of toxic protein aggregates that are characteristic of these diseases.
Propiedades
IUPAC Name |
8-[3-(3-ethoxyphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-22-17-9-4-10-18(15-17)23-13-6-14-24-19-11-3-7-16-8-5-12-21-20(16)19/h3-5,7-12,15H,2,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFQDATMRUYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate](/img/structure/B5132127.png)
![dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate](/img/structure/B5132143.png)
![2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5132150.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5132163.png)
![methyl N-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B5132168.png)
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5132169.png)
![3',5'-bis(2-methylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5132199.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B5132200.png)
![N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5132207.png)


![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5132218.png)
![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)